molecular formula C7H5Cl3Zn B13964860 2,5-Dichlorobenzylzincchloride

2,5-Dichlorobenzylzincchloride

Cat. No.: B13964860
M. Wt: 260.8 g/mol
InChI Key: BNFZVLPSADKKHR-UHFFFAOYSA-M
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Description

2,5-Dichlorobenzylzinc chloride is an organozinc reagent characterized by a benzyl group substituted with chlorine atoms at the 2- and 5-positions of the aromatic ring, coupled with a zinc chloride moiety. Organozinc compounds like this are pivotal in synthetic chemistry, particularly in cross-coupling reactions such as Negishi coupling, where they act as nucleophiles to form carbon-carbon bonds . The 2,5-dichloro substitution pattern introduces steric and electronic effects that influence reactivity and selectivity. Organozinc reagents are typically moisture-sensitive and require handling under inert atmospheres, often stored in tetrahydrofuran (THF) solutions for stability .

Properties

Molecular Formula

C7H5Cl3Zn

Molecular Weight

260.8 g/mol

IUPAC Name

zinc;1,4-dichloro-2-methanidylbenzene;chloride

InChI

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

BNFZVLPSADKKHR-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)Cl)Cl.[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorobenzylzincchloride can be synthesized through the reaction of 2,5-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The reaction proceeds as follows:

2,5-Dichlorobenzyl chloride+Zn2,5-Dichlorobenzylzincchloride\text{2,5-Dichlorobenzyl chloride} + \text{Zn} \rightarrow \text{2,5-Dichlorobenzylzincchloride} 2,5-Dichlorobenzyl chloride+Zn→2,5-Dichlorobenzylzincchloride

Industrial Production Methods

Industrial production of 2,5-Dichlorobenzylzincchloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobenzylzincchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are frequently used in coupling reactions.

    Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and another organic moiety.

Scientific Research Applications

2,5-Dichlorobenzylzincchloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Catalysis: It acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism by which 2,5-Dichlorobenzylzincchloride exerts its effects involves the transfer of the benzyl group to a substrate. The zinc moiety facilitates this transfer by stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparison with Similar Compounds

Chloride (C₇H₃Cl₃O, MW 209.46 g/mol)

  • Structure : Features a benzoyl chloride group (Cl-substituted aromatic ring with a carbonyl chloride).
  • Reactivity: Acts as an acylating agent, participating in nucleophilic acyl substitution. Contrasts with the organozinc compound’s nucleophilic behavior.
  • Applications : Used as a plant growth regulator and in organic synthesis for introducing benzoyl groups .

2,5-Dichlorobenzyl Cyanide (C₈H₅Cl₂N, MW 186.04 g/mol)

  • Structure : Substituted benzyl group with a nitrile (-CN) instead of zinc chloride.
  • Reactivity: Nitriles undergo hydrolysis to carboxylic acids or reduction to amines, differing from the cross-coupling utility of organozinc reagents.
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Applications
2,5-Dichlorobenzylzinc chloride C₇H₅Cl₃Zn ~260.73 Organozinc Cross-coupling reactions
2,6-Dichlorobenzylzinc chloride C₇H₅Cl₃Zn ~260.73 Organozinc 0.5 M THF solution for synthesis
2,5-Dichlorobenzoyl chloride C₇H₃Cl₃O 209.46 Acyl chloride Plant growth regulation, acylation
2,5-Dichlorobenzyl cyanide C₈H₅Cl₂N 186.04 Nitrile Agrochemical intermediates

Limitations and Knowledge Gaps

  • Data Availability : Solubility, melting point, and stability data for 2,5-dichlorobenzylzinc chloride are absent in the provided evidence, necessitating extrapolation from analogous compounds.
  • Market Insights: Evidence highlights China’s role in supplying intermediates like 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride , but regional trends for 2,5-dichlorobenzylzinc chloride remain unclear.

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